N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide features a complex heterocyclic framework comprising a triazoloquinazoline core, a pyrazole-ethyl substituent, and a 3,4-dimethoxyphenylethyl amide group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O3S/c1-6-26(29(38)31-15-13-21-11-12-24(39-4)25(18-21)40-5)41-30-32-23-10-8-7-9-22(23)28-33-27(35-37(28)30)14-16-36-20(3)17-19(2)34-36/h7-12,17-18,26H,6,13-16H2,1-5H3,(H,31,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXZUUWJLGGAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide typically involves multi-step organic synthesis. The process may include:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions.
Attachment of the pyrazole moiety: This can be achieved through nucleophilic substitution or other suitable reactions.
Introduction of the dimethoxyphenyl group: This step may involve Friedel-Crafts alkylation or other aromatic substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions and purified using chromatographic techniques.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesis and purification systems, as well as the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemical Composition and Structure
The compound features multiple heterocyclic structures including triazoles and quinazolines, which are known for their diverse biological activities. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. Studies on related compounds have demonstrated their ability to target cancer cell lines effectively .
Anti-inflammatory Effects
The incorporation of pyrazole and quinazoline moieties has been associated with anti-inflammatory activities. Compounds containing these structural elements have been reported to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
Antimicrobial Properties
Compounds with similar heterocyclic frameworks have shown broad-spectrum antimicrobial activity. The presence of sulfur in the structure may enhance the compound's efficacy against bacterial strains by disrupting cellular processes .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease where oxidative stress plays a critical role. The antioxidant potential of related compounds indicates a pathway for further exploration .
Case Study 1: Antiulcer Activity
A series of derivatives were synthesized and tested for their ability to prevent water-immersion stress-induced gastric ulceration in rats. Among these derivatives, compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide exhibited significant antiulcer activity, indicating a potential therapeutic application for gastrointestinal disorders .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines demonstrated that certain derivatives significantly inhibited cell proliferation compared to control groups. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression or replication.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Similarities and Modifications
The target compound shares its triazoloquinazoline core with analogs such as 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide (hereafter Compound A ). Key differences lie in the amide substituents:
Table 1: Structural and Molecular Comparison
*Estimated based on structural differences.
Functional Group Impact
- Pyrazole-Ethyl Chain: Common to both compounds; pyrazole moieties are known to contribute to selective receptor interactions, particularly with adenosine A₂A and A₃ subtypes .
Pharmacological and Receptor Binding Insights
Adenosine Receptor Interactions
Adenosine receptors (A₁, A₂A, A₂B, A₃) are differentially regulated by endogenous ligands and synthetic agonists/antagonists. The triazoloquinazoline scaffold in the target compound resembles adenosine receptor ligands, with the following hypotheses:
- A₂A/A₃ Selectivity: The pyrazole-ethyl group may favor interactions with A₃ receptors, which are activated by inosine and exhibit lower ligand selectivity .
- Dimethoxy Substituents : Could enhance binding to A₂A receptors due to steric and electronic complementarity .
Table 2: Hypothesized Receptor Affinities
| Receptor Subtype | Target Compound Affinity* | Compound A Affinity* |
|---|---|---|
| A₁ | Moderate | Low |
| A₂A | High | Moderate |
| A₃ | High | Low |
*Based on structural analogs and adenosine receptor pharmacology .
Pharmacokinetic Considerations
- Solubility : The dimethoxy groups in the target compound may reduce aqueous solubility compared to Compound A’s furan group, necessitating formulation optimization.
- Metabolic Stability : The bulkier 3,4-dimethoxyphenyl group could slow hepatic metabolism, extending half-life relative to Compound A.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₅O₃S
- Molecular Weight : 385.48 g/mol
The compound exhibits several biological activities primarily attributed to its structural components:
- Anti-inflammatory Properties : The pyrazole moiety is known for its anti-inflammatory effects. Studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .
- Anticancer Activity : Research indicates that compounds with triazole and quinazoline rings possess significant anticancer properties. They act by inhibiting key signaling pathways involved in cancer cell proliferation and survival .
- Antioxidant Effects : The presence of methoxy groups in the phenyl ring contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
In Vitro Studies
Several studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative | MCF7 | 3.79 | |
| Triazole Compound | A549 | 26 | |
| Quinazoline | HepG2 | 49.85 |
These findings suggest that the compound may exhibit similar cytotoxicity against cancerous cells.
Case Study 1: Anticancer Screening
A study conducted on a series of pyrazole derivatives demonstrated significant activity against the HepG2 liver cancer cell line. The compound exhibited an IC50 value of approximately 17.82 mg/mL, indicating a promising potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory properties of related compounds, it was found that the incorporation of triazole rings enhances the inhibitory effect on COX enzymes. This suggests that this compound could also possess similar anti-inflammatory capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
